A Comprehensive Technical Guide to Triethylene Glycol Diacetate
A Comprehensive Technical Guide to Triethylene Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and analysis of triethylene glycol diacetate. The information is intended for professionals in research and development who require a thorough understanding of this compound for its potential applications.
Chemical Identity and Physical Properties
Triethylene glycol diacetate, also known as triglycol diacetate, is the diester of triethylene glycol and acetic acid. It is a colorless, odorless, and water-soluble liquid.[1][2][3][4] It is classified as a high-production-volume industrial chemical and finds use in various applications due to its chemical and physical characteristics.[5]
Table 1: Chemical Identifiers for Triethylene Glycol Diacetate
| Identifier | Value |
| CAS Number | 111-21-7[5] |
| Molecular Formula | C10H18O6[5] |
| Molecular Weight | 234.25 g/mol [5] |
| IUPAC Name | 2-{2-[2-(acetyloxy)ethoxy]ethoxy}ethyl acetate[6] |
| Synonyms | Triglycol diacetate, TDAC, 2,2'-(Ethylenedioxy)di(ethyl acetate)[7][8] |
| InChI Key | OVOUKWFJRHALDD-UHFFFAOYSA-N[6] |
| EINECS Number | 203-846-0[5] |
Table 2: Physical and Chemical Properties of Triethylene Glycol Diacetate
| Property | Value | Source(s) |
| Appearance | Colorless, clear liquid | [1][9] |
| Odor | Odorless | [1][4] |
| Boiling Point | 286 °C (546.8 °F) | [5][9] |
| Melting Point | -50 °C (-58 °F) | [5][9] |
| Density | 1.12 g/cm³ | [3][5] |
| Solubility in Water | Completely soluble (1000 g/L at 20 °C) | [3][5] |
| Flash Point | 163 °C (325.4 °F) - 174 °C | [5][9] |
| Vapor Pressure | 0.00271 mmHg at 25 °C | [5] |
| Refractive Index | 1.4400 | [3][5] |
Synthesis of Triethylene Glycol Diacetate
The most common method for synthesizing triethylene glycol diacetate is through the Fischer-Speier esterification of triethylene glycol with acetic acid in the presence of an acid catalyst. An alternative method is transesterification.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a general procedure for the synthesis of glycol diacetates and can be adapted for triethylene glycol diacetate.
Materials:
-
Triethylene glycol
-
Glacial acetic acid (in molar excess, e.g., 2.2-3 times the molar amount of the glycol)[10]
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triethylene glycol and a molar excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution to neutralize the acidic catalyst and excess acetic acid, and finally with deionized water again.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and purify the crude triethylene glycol diacetate by vacuum distillation.
Analytical Methods for Quality Control
To ensure the purity of synthesized triethylene glycol diacetate, several analytical techniques can be employed. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: GC-MS Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture and can be used to determine the purity of triethylene glycol diacetate.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., Rxi-1301Sil MS or DB-5MS)[5]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized triethylene glycol diacetate in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Chromatographic Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. A typical temperature program would involve an initial hold followed by a ramp to a higher temperature to ensure the elution of all components.
-
Mass Spectrometry: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library.
-
Purity Determination: The purity of the triethylene glycol diacetate can be estimated by the relative area of its peak in the chromatogram.
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is used to determine the molecular structure of a compound and can be used to confirm the identity and purity of triethylene glycol diacetate.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 or 400 MHz)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified triethylene glycol diacetate in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Data Acquisition: Place the NMR tube containing the sample into the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Spectral Analysis: The chemical shifts, integration, and multiplicity of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of triethylene glycol diacetate and identify any impurities. The expected ¹H NMR signals for triethylene glycol diacetate are in the regions of the acetate methyl protons and the ethylene glycol chain protons.[1]
Applications
Triethylene glycol diacetate has a variety of applications, primarily stemming from its properties as a plasticizer and a solvent.[1][2][3]
-
Plasticizer: It is used as a plasticizer for various polymers, including cellulose derivatives and resins, to improve their flexibility and durability.[5][7]
-
Solvent: Due to its good solvency, it is used in formulations for coatings, inks, and adhesives.[4]
-
Other Applications: It has also been used in the preparation of solar cell grid line slurry.[1][2]
Safety and Handling
Triethylene glycol diacetate is considered to have low toxicity.[11] However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the chemical.[9][12]
-
Incompatibilities: It is incompatible with strong oxidizing agents, peroxides, and heavy metal compounds.[1][3] It can undergo polymerization upon exposure to extreme heat or light.[1][13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[5][12]
This technical guide provides a foundational understanding of triethylene glycol diacetate. For specific applications, further research and optimization of protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Triethylene glycol diacetate(111-21-7) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Ethylene glycol diacetate synthesis - chemicalbook [chemicalbook.com]
- 4. Using gc-ms and hplc-ms/ms for analyzing impurities in triethylene glycol accumulating in the process of natural gas drying | Usachev | Fine Chemical Technologies [finechem-mirea.ru]
- 5. restek.com [restek.com]
- 6. Method for synthesizing ethylene glycol diacetate by adopting transesterification method - Eureka | Patsnap [eureka.patsnap.com]
- 7. spectrabase.com [spectrabase.com]
- 8. TRIETHYLENE GLYCOL DIACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Diethyleneglycol diacetate(628-68-2) 1H NMR spectrum [chemicalbook.com]
- 10. Triethylene glycol diacetate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. prepchem.com [prepchem.com]
- 12. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Ethylene glycol diacetate(111-55-7) 1H NMR [m.chemicalbook.com]
